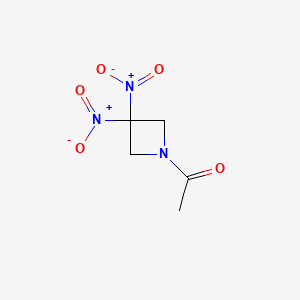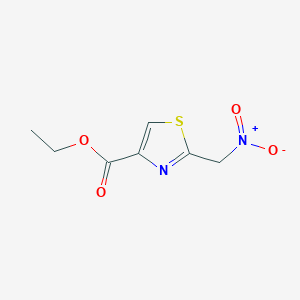![molecular formula C9H21O4P B12568803 Phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester CAS No. 173035-34-2](/img/structure/B12568803.png)
Phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester is an organophosphorus compound with the molecular formula C9H21O4P
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester typically involves the esterification of phosphonic acid with the appropriate alcohols. One common method is the reaction of phosphonic acid with isopropyl alcohol under acidic conditions to form the bis(1-methylethyl) ester. The reaction is usually carried out at elevated temperatures to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acid derivatives, while reduction produces alcohols .
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphonic acid, bis(1-methylethyl) ester
- Diisopropyl hydrogen phosphite
- Diisopropyl phosphite
- Diisopropyl phosphonate
Uniqueness
Phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester is unique due to its specific structural features, such as the presence of a hydroxypropyl group. This structural difference can result in distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
173035-34-2 |
|---|---|
Molekularformel |
C9H21O4P |
Molekulargewicht |
224.23 g/mol |
IUPAC-Name |
(1S)-1-di(propan-2-yloxy)phosphorylpropan-1-ol |
InChI |
InChI=1S/C9H21O4P/c1-6-9(10)14(11,12-7(2)3)13-8(4)5/h7-10H,6H2,1-5H3/t9-/m0/s1 |
InChI-Schlüssel |
OCIVRRRKMDNEOG-VIFPVBQESA-N |
Isomerische SMILES |
CC[C@@H](O)P(=O)(OC(C)C)OC(C)C |
Kanonische SMILES |
CCC(O)P(=O)(OC(C)C)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Oxaspiro[2.6]nonane, 4-(3-butenyl)-](/img/structure/B12568742.png)

![8-Methoxy-4,4,6-trimethyl-7,8-dihydro-1H-pyrido[3,4-D][1,3]oxazin-2(4H)-one](/img/structure/B12568765.png)



![4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde](/img/structure/B12568779.png)

![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, phenylmethyl ester](/img/structure/B12568787.png)
![5-[(E)-(4-Nitrophenyl)diazenyl]benzene-1,3-diol](/img/structure/B12568795.png)

